N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is a compound that features a quinazolinone core, characterized by a fused benzene and pyrimidine ring system, with a propanamide substituent attached to the phenyl ring at the 2-position of the quinazolinone core. This compound is of interest due to its potential therapeutic properties and chemical versatility.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Some quinoxaline derivatives have shown good inhibition activity against infected cells . The specific interactions between this compound and its targets, leading to these inhibitory effects, require further investigation.
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist activity, and anti-amoebiasis
Result of Action
Some quinoxaline derivatives have shown inhibitory action against certain cells . More research is needed to understand the specific molecular and cellular effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide is not clearly defined in the current literature. Environmental factors can significantly impact the pharmacodynamics and pharmacokinetics of a compound, and understanding these influences is crucial for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinoxalin-2-ones, which are structurally related to N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide, can be achieved through various methods. Some of these methods include:
Coupling/Cyclization: Enantiopure 3,4-dihydroquinoxalin-2-ones can be synthesized from chiral pool amino acids via coupling with N-Boc-2-iodoanilines followed by cyclization.
Michael Addition/Cyclization Cascades: This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by cyclization.
Multicomponent Couplings: This approach allows for the formation of 3,3-disubstituted systems.
Bargellini Reaction: A reaction involving the formation of α-hydroxy acids from aldehydes, ketones, and chloroform in the presence of a base.
Photochemical Reduction: This method involves the reduction of quinoxalin-2-ones using light.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxaline derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinoxalinones and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has potential antiviral and anti-inflammatory activities, making it a candidate for drug development.
Medicine: The compound’s therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar core structure and have comparable chemical and biological properties.
Quinoxaline Derivatives: These compounds also feature a quinoxaline core and exhibit similar reactivity and potential therapeutic applications.
Uniqueness
N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanamide substituent at the 2-position of the quinazolinone core differentiates it from other similar compounds and may contribute to its unique therapeutic potential.
Properties
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-12-8-4-3-7-11(12)16-17(22)20-14-10-6-5-9-13(14)19-16/h3-10H,2H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMBKNSKXIHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645042 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.